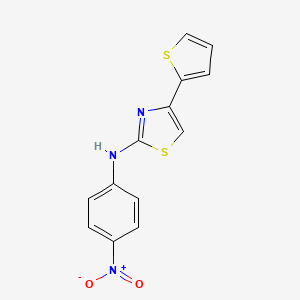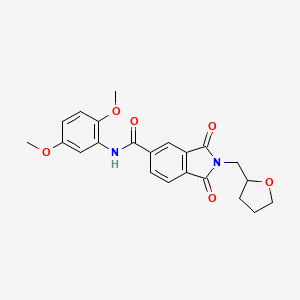![molecular formula C24H20ClN3O2S B3944786 N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-4-(propan-2-yl)benzamide](/img/structure/B3944786.png)
N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-4-(propan-2-yl)benzamide
Overview
Description
N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-4-(propan-2-yl)benzamide: is a complex organic compound that features a benzoxazole ring, a chlorophenyl group, and a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-4-(propan-2-yl)benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the benzoxazole ring with a chlorophenyl group, often using a halogenation reaction.
Carbamothioyl Linkage Formation: This involves the reaction of the chlorophenyl-substituted benzoxazole with thiocarbamoyl chloride under basic conditions.
Attachment of the Propan-2-yl Group: The final step involves the acylation of the intermediate with isopropylbenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors to carry out each step sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group.
Reduction: Reduction reactions can target the nitro groups if present in the benzoxazole ring.
Substitution: Electrophilic aromatic substitution can occur on the benzoxazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as iron or aluminum chloride are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-4-(propan-2-yl)benzamide: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to altered cellular responses. For example, it may inhibit the activity of kinases or proteases involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
Benzothiazoles: Similar in structure but contain a sulfur atom in place of the oxygen in the benzoxazole ring.
Benzimidazoles: Contain a nitrogen atom in place of the oxygen in the benzoxazole ring.
Benzoxazoles: Compounds with different substituents on the benzoxazole ring.
Uniqueness
N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-4-(propan-2-yl)benzamide: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl]-4-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2S/c1-14(2)15-7-9-16(10-8-15)22(29)28-24(31)26-17-11-12-19(25)18(13-17)23-27-20-5-3-4-6-21(20)30-23/h3-14H,1-2H3,(H2,26,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCZJBDTSBMAFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(3-chloro-4-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3944711.png)
![N-[(2-methoxyphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B3944718.png)
![3-(dibenzo[b,d]furan-3-ylamino)-1-phenyl-1-propanone](/img/structure/B3944719.png)
![(1R,2R)-1-(2,2-diethylmorpholin-4-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B3944724.png)

![4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3944743.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3944744.png)
![1-(3-Methylcyclohexyl)-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid](/img/structure/B3944774.png)
![1-(4-FLUOROBENZENESULFONYL)-4-[(4-METHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B3944794.png)
![N-[1-(azepan-1-yl)-1-oxo-3-phenylpropan-2-yl]-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B3944797.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(1-propyl-4-piperidinyl)piperazine oxalate](/img/structure/B3944804.png)
![2-[2-cyanoethyl(methyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B3944810.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2,4-dichlorobenzamide](/img/structure/B3944824.png)
